Structural Distinction from the Reference Probe ISX‑1: Triazole‑Ethyl vs. Cyclopropyl Amide Side Chain
The reference compound ISX‑1 (N‑cyclopropyl‑5‑(thiophen‑2‑yl)isoxazole‑3‑carboxamide) induces neuronal differentiation with an effective concentration of 20 µM in stem/progenitor cell assays . The target compound replaces the cyclopropyl group with a 2‑(2H‑1,2,3‑triazol‑2‑yl)ethyl chain, introducing two additional nitrogen atoms capable of hydrogen‑bond acceptance and altering the carboxamide side‑chain vector. While head‑to‑head potency data for the target compound are not yet publicly available, the structural divergence from ISX‑1 at the amide position is expected to modify target engagement kinetics, metabolic stability, and solubility—parameters that are critical when selecting a chemical probe for neuronal or TrkA‑dependent assays [1].
| Evidence Dimension | Neuronal differentiation induction (effective concentration) |
|---|---|
| Target Compound Data | Not yet reported in peer‑reviewed literature; structurally differentiated by triazole‑ethyl substituent |
| Comparator Or Baseline | ISX‑1 (N‑cyclopropyl‑5‑(thiophen‑2‑yl)isoxazole‑3‑carboxamide): 20 µM effective concentration for neuronal differentiation |
| Quantified Difference | Structural difference: cyclopropyl (3‑carbon cycloalkane) vs. 2‑(2H‑1,2,3‑triazol‑2‑yl)ethyl (5‑membered aromatic heterocycle with 3 N atoms); quantitative potency difference awaits experimental determination |
| Conditions | ISX‑1 data: Various stem/progenitor cell types, cell‑permeable isoxazole compound (Sigma-Aldrich Neuronal Differentiation Inducer III) |
Why This Matters
Researchers selecting between ISX‑1 and the target compound must consider that the triazole‑ethyl modification may yield divergent potency, selectivity, and pharmacokinetic profiles, precluding direct substitution without side‑by‑side validation.
- [1] Hoffmann-La Roche Inc. Azolecarboxamide derivatives as TrkA inhibitors. Canadian Patent CA2703106C, filed 2008-10-23, published 2016-02-09. View Source
